3-(6-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(6-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a synthetic compound characterized by its unique structure, which includes a piperidine-2,6-dione core and a fluoro-substituted isoindolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold This reaction is often carried out under reflux conditions in an appropriate solvent such as toluene or ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted isoindolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(6-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein . These effects are mediated through the modulation of transcription factors and signaling pathways involved in gene expression .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: 3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)piperidine-2,6-dione.
Thalidomide: 2-(2,6-Dioxopiperidin-3-yl)phthalimidine.
Uniqueness
3-(6-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is unique due to the presence of the fluoro and hydroxy substituents, which confer distinct chemical reactivity and biological activity compared to its analogs . These modifications enhance its potential as a therapeutic agent and a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H11FN2O4 |
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Molecular Weight |
278.24 g/mol |
IUPAC Name |
3-(5-fluoro-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11FN2O4/c14-8-4-7-6(3-10(8)17)5-16(13(7)20)9-1-2-11(18)15-12(9)19/h3-4,9,17H,1-2,5H2,(H,15,18,19) |
InChI Key |
ILDMHHDVFQIDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC(=C(C=C3C2=O)F)O |
Origin of Product |
United States |
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